molecular formula C9H8N2O2 B8608764 2-Oxoindoline-1-carboxamide

2-Oxoindoline-1-carboxamide

Cat. No. B8608764
M. Wt: 176.17 g/mol
InChI Key: UYINJAQCJCYCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665194

Procedure details

A mixture of 2-oxindole (5.86 g, 44.0 mmoles) in toluene (160 ml) was azeotroped for one hour to dry the toluene. Then, chlorosulfonyl isocyanate (7.47 g, 52.8 mmole) was added. Hydrogen chloride was immediately evolved. The mixture was stirred and refluxed for 15 minutes and then cooled to room temperature. Water (50 ml) was added to the cooled mixture (some HCl was initially evolved) and the mixture stirred for 1.5 hours. The solid which formed was collected by filtration and dried (4.10 g). The filtrate was extracted with ethyl acetate (100 ml), the resulting extract washed with brine (2×100 ml) and dried (MgSO4). Evaporation of the extract under reduced pressure gave 4.16 g of solid. The combined solids were recrystallized by dissolution in acetonitrile (200 ml) followed by concentration of the solution under reduced pressure to about 75 ml. The small amount of amorphous material which separated was filtered off, the filtrate decolorized and concentrated under reduced pressure to about 50 ml volume, then seeded. The dark red crystals which separated were filtered and dried (3.0 g; 38%). It was identical to the product of Example 1.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].ClS([N:15]=[C:16]=[O:17])(=O)=O.Cl.O>C1(C)C=CC=CC=1>[N:1]1([C:16]([NH2:15])=[O:17])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.47 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotroped for one hour
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to dry the toluene
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (4.10 g)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting extract
WASH
Type
WASH
Details
washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C(CC2=CC=CC=C12)=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.